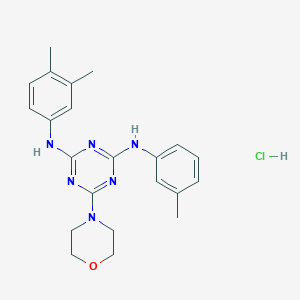

![molecular formula C17H11FN2O4S B2547209 [4-氧代-6-(嘧啶-2-基硫代甲基)吡喃-3-基] 4-氟苯甲酸酯 CAS No. 877636-24-3](/img/structure/B2547209.png)

[4-氧代-6-(嘧啶-2-基硫代甲基)吡喃-3-基] 4-氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

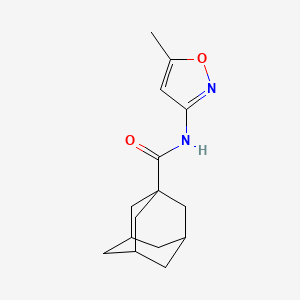

The compound of interest, "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate," appears to be a derivative of benzo[b]pyran with a fluorine substituent and a pyrimidine moiety. This type of compound is relevant in the context of cancer research, as indicated by the first paper, which discusses the anti-lung cancer activity of similar fluoro-substituted benzo[b]pyran compounds . The third paper provides insight into the molecular structure of a related compound, highlighting the dihedral angles between the rings and the presence of weak intermolecular interactions . The fourth paper discusses a compound with a 4-fluoro substituent and a pyrimidine ring, which shows potential as an mGluR1 antagonist with antipsychotic-like effects .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives. These derivatives can further react with different reagents such as phenylhydrazine, thiourea, and chloroacetic acid to produce pyrazole, pyrimidine thione, and thiazolopyrimidine derivatives, respectively . The synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, as discussed in the second paper, involves nucleophilic substitution reactions with tosylate and nitro precursors .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by determining the dihedral angles between different rings in the molecules. For instance, the third paper reports a dihedral angle of 75.9° between the fluorophenyl and pyrimidinone rings, and a dihedral angle of 40.3° between the methylphenyl and pyrazole rings . These angles influence the overall shape and potential binding interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include condensation, nucleophilic substitution, and reactions with various reagents to yield a wide range of derivatives with potential biological activities. The first paper describes reactions that lead to the formation of pyridine and pyran derivatives, as well as dicarbonitrile derivatives . The second paper details the synthesis of 18F-labeled derivatives for tumor imaging with PET .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of the specific compound , they do provide some insights into the properties of similar compounds. For example, the presence of fluorine is known to influence the lipophilicity and metabolic stability of these molecules . The intermolecular interactions, such as hydrogen bonding and weak C—H⋯π(arene) and C—N⋯π(arene) interactions, can affect the solubility and crystal packing of the compounds .

科学研究应用

抗癌应用

多项研究专注于合成和生物评估抗癌活性的化合物。例如,带有烷基或芳基烷基取代基的吡唑并[3,4-d]嘧啶-4-酮对腺苷脱氨酶 (ADA) 表现出显着的抑制活性,而腺苷脱氨酶与癌症进展有关。这些化合物,尤其是 1-(4-((4-氧代-4,5-二氢吡唑并[3,4-d]嘧啶-2-基)甲基)苯基)-3-(4-(三氟甲基)苯基)脲,已显示出在结肠炎动物模型中减轻肠道炎症的功效,表明其具有癌症治疗潜力 (La Motta 等,2009)。

抗菌活性

吡唑并[1,5-a]嘧啶的设计和合成已报道是结核分枝杆菌 ATP 合酶的有效抑制剂,这对于结核分枝杆菌的治疗至关重要。这些研究突出了构效关系,并表明一些化合物对结核分枝杆菌表现出有效的体外生长抑制,突出了它们作为抑制剂的潜力 (Sutherland 等,2022)。

抗炎和镇痛活性

已合成并评估了新的咪唑基乙酸衍生物的抗炎和镇痛活性。这些化合物,包括 2-(4-(4-氟苄叉亚甲基)-2-(4-氟苯基) 5-氧代-4,5-二氢咪唑-1-基) 乙酸,已显示出对角叉菜胶诱导的大鼠足爪水肿具有显着的活性,并抑制小鼠的扭体反应,表明它们具有作为抗炎和镇痛剂的潜力 (Khalifa 等,2008)。

PET 成像剂

已合成并评估了氟乙氧基和氟丙氧基取代的咪唑并[1,2-a]吡啶和吡唑并[1,5-a]嘧啶对周围苯二氮卓受体 (PBR) 的亲和力和选择性,利用正电子发射断层扫描 (PET) 为神经退行性疾病的成像剂提供了潜力 (Fookes 等,2008)。

属性

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUFOGDPXFIWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

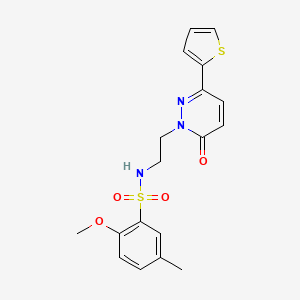

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

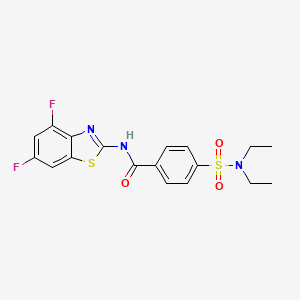

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2547129.png)

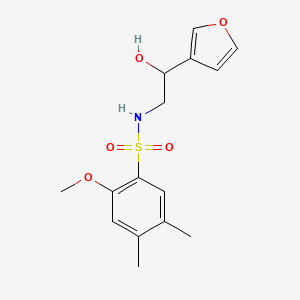

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)